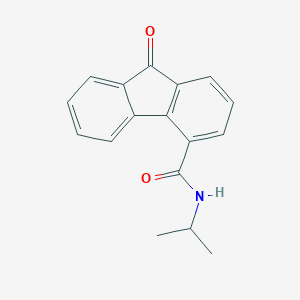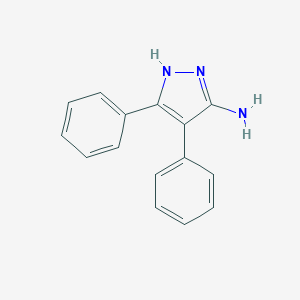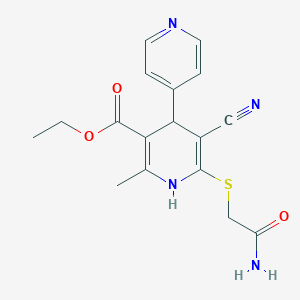![molecular formula C16H16N4O3S B433053 methyl 3-amino-2-(aminocarbonyl)-6-methyl-4-(4-pyridinyl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate CAS No. 158228-03-6](/img/structure/B433053.png)
methyl 3-amino-2-(aminocarbonyl)-6-methyl-4-(4-pyridinyl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 3-amino-2-(aminocarbonyl)-6-methyl-4-(4-pyridinyl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate is a complex organic compound with a unique structure that combines elements of pyridine and thieno[2,3-b]pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-2-(aminocarbonyl)-6-methyl-4-(4-pyridinyl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-b]pyridine core, followed by the introduction of the amino, carbamoyl, and methyl groups. Common reagents used in these reactions include various amines, carbamoyl chlorides, and methylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is essential for monitoring the synthesis and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
methyl 3-amino-2-(aminocarbonyl)-6-methyl-4-(4-pyridinyl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives with different functional groups.
Scientific Research Applications
methyl 3-amino-2-(aminocarbonyl)-6-methyl-4-(4-pyridinyl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of methyl 3-amino-2-(aminocarbonyl)-6-methyl-4-(4-pyridinyl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 3-amino-2-(aminocarbonyl)-6-methyl-4-(4-pyridinyl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate include other thieno[2,3-b]pyridine derivatives and pyridine-based compounds. These compounds share structural similarities and may exhibit similar chemical and biological properties.
Uniqueness
What sets this compound apart is its specific combination of functional groups and its unique structure, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
158228-03-6 |
|---|---|
Molecular Formula |
C16H16N4O3S |
Molecular Weight |
344.4g/mol |
IUPAC Name |
methyl 3-amino-2-carbamoyl-6-methyl-4-pyridin-4-yl-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C16H16N4O3S/c1-7-9(16(22)23-2)10(8-3-5-19-6-4-8)11-12(17)13(14(18)21)24-15(11)20-7/h3-6,10,20H,17H2,1-2H3,(H2,18,21) |
InChI Key |
GMWGPIDNVDOAOL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)SC(=C2N)C(=O)N)C3=CC=NC=C3)C(=O)OC |
Canonical SMILES |
CC1=C(C(C2=C(N1)SC(=C2N)C(=O)N)C3=CC=NC=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-yl)-phenyl-amine](/img/structure/B432994.png)
![2-benzyl-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B432996.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B433003.png)
![2-{[(4-{2,4-Bisnitroanilino}phenyl)imino]methyl}-4,6-dibromophenol](/img/structure/B433023.png)



![Tert-butyl 2-oxo-9-azabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B433080.png)

![4-(4-Fluorophenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B433119.png)
![2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-4-(4-fluorophenyl)-6-phenylnicotinonitrile](/img/structure/B433120.png)
![[3-Amino-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridin-2-yl](phenyl)methanone](/img/structure/B433122.png)
![[3-Amino-6-(4-fluorophenyl)-4-phenylthieno[2,3-b]pyridin-2-yl](4-methylphenyl)methanone](/img/structure/B433125.png)
![2-[(Cyanomethyl)sulfanyl]-6-(2-thienyl)nicotinonitrile](/img/structure/B433126.png)
